Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)
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Overview
Description
Allopurinol sodium is a medication primarily used to reduce high blood uric acid levels. It is a xanthine oxidase inhibitor, which means it inhibits the enzyme responsible for converting hypoxanthine to xanthine and xanthine to uric acid. This compound is commonly used in the treatment of gout, certain types of kidney stones, and high uric acid levels that can occur with chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allopurinol sodium can be synthesized by dissolving soda in a polar solvent under air-isolated conditions at temperatures below 30°C. Allopurinol is then added and dissolved with stirring. The solution is filtered, and a precipitant is added to the filtrate to induce crystallization. The resulting solid is dried under reduced pressure at 140-150°C for 2-3 hours to obtain high-purity allopurinol sodium .
Industrial Production Methods
The industrial production of allopurinol sodium follows a similar method to the synthetic route described above. The process is designed to be simple, direct, and cost-effective, making it suitable for large-scale production. The final product is characterized by high purity (greater than 99.9%) and good water solubility, which allows it to be formulated into injectable forms .
Chemical Reactions Analysis
Types of Reactions
Allopurinol sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving allopurinol sodium include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of allopurinol sodium include its metabolites, such as oxypurinol. These metabolites retain the pharmacological activity of the parent compound and contribute to its therapeutic effects .
Scientific Research Applications
Allopurinol sodium has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving xanthine oxidase inhibition and purine metabolism.
Medicine: Allopurinol sodium is extensively studied for its role in treating gout, preventing kidney stones, and managing high uric acid levels during chemotherapy
Industry: The compound’s high purity and solubility make it suitable for pharmaceutical formulations, including injectable forms for clinical use
Mechanism of Action
Allopurinol sodium works by inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and xanthine to uric acid. By reducing the production of uric acid, it helps prevent the formation of urate crystals in joints and tissues, thereby alleviating the symptoms of gout and preventing kidney stones . The molecular targets of allopurinol sodium include xanthine oxidase and its metabolites, which further inhibit uric acid production .
Comparison with Similar Compounds
Similar Compounds
Febuxostat: Another xanthine oxidase inhibitor used to treat gout.
Zyloprim: A brand name for allopurinol, used interchangeably with allopurinol sodium in clinical settings.
Uniqueness
Allopurinol sodium is unique due to its high purity, water solubility, and suitability for injectable formulations. It is considered one of the most effective drugs for reducing uric acid levels and is widely used in clinical practice .
Properties
CAS No. |
108162-87-4 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(7-bicyclo[4.2.0]oct-6-enyl)ethanone |
InChI |
InChI=1S/C10H14O/c1-7(11)10-6-8-4-2-3-5-9(8)10/h8H,2-6H2,1H3 |
InChI Key |
RNXPFYQAPKWTER-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCCCC2C1 |
Canonical SMILES |
CC(=O)C1=C2CCCCC2C1 |
Synonyms |
Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl- (9CI) |
Origin of Product |
United States |
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